Ethyl linalool

CAS No.: 92590-71-1

Cat. No.: VC13807482

Molecular Formula: C11H20O

Molecular Weight: 168.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92590-71-1 |

|---|---|

| Molecular Formula | C11H20O |

| Molecular Weight | 168.28 g/mol |

| IUPAC Name | (6E)-3,7-dimethylnona-1,6-dien-3-ol |

| Standard InChI | InChI=1S/C11H20O/c1-5-10(3)8-7-9-11(4,12)6-2/h6,8,12H,2,5,7,9H2,1,3-4H3/b10-8+ |

| Standard InChI Key | KRLBLPBPZSSIGH-CSKARUKUSA-N |

| Isomeric SMILES | CC/C(=C/CCC(C)(C=C)O)/C |

| SMILES | CCC(=CCCC(C)(C=C)O)C |

| Canonical SMILES | CCC(=CCCC(C)(C=C)O)C |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

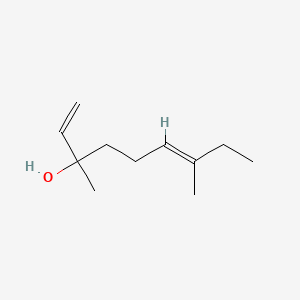

Ethyl linalool’s molecular architecture (Fig. 1) consists of a 3,7-dimethylnonadienol backbone, conferring both hydrophobicity () and moderate volatility (vapor pressure: 18 Pa at 25°C) . Key physicochemical properties are summarized below:

Fig. 1: Structural formula of ethyl linalool () .

Spectroscopic and Chromatographic Data

Gas chromatography (GC) analyses using non-polar columns (e.g., SE-30) reveal a Kovats retention index of 1168.9 at 100°C, critical for quality control in fragrance manufacturing . The compound’s stability in alkaline environments (e.g., shampoos, soaps) distinguishes it from natural terpenes prone to oxidation .

Synthesis and Industrial Production

Synthetic Pathways

The predominant synthesis route involves:

-

Acetylene Addition: Reaction of 6-methyl-5-octen-2-one with acetylene to yield dehydro ethyl linalool.

-

Catalytic Hydrogenation: Lindlar catalyst-mediated hydrogenation selectively saturates the triple bond, producing ethyl linalool with >90% purity .

Alternative methods include isomerization of geraniol derivatives, though these are less economically viable due to side-product formation .

Isomerism and Byproduct Management

Ethyl linalool exists as four stereoisomers, though commercial batches are typically racemic mixtures. Constitutional isomerism with aldehyde C-11 undecylenic introduces challenges in separation, as the latter exhibits starkly different aldehydic notes . Advanced chromatographic techniques (e.g., preparative GC) are employed to minimize olfactory inconsistencies .

Applications in Perfumery and Cosmetics

Olfactory Profile and Formulation Advantages

Ethyl linalool delivers a complex bouquet:

-

Top notes: Fresh bergamot, wet greens

-

Heart notes: Lavender, rose absolutes

Compared to linalool, it offers superior stability in soap matrices (pH 9–10) and prolonged evaporation rates, enabling longer-lasting fragrances . Perfumers leverage these traits in:

-

Citrus Accords: Enhances bergamot realism without citrus oil instability.

-

Floral Bouquets: Modifies lily-of-the-valley and lilac compositions.

-

Gender-Neutral Scents: Balances freshness with woody depth .

Synergistic Combinations

Blending ethyl linalool with ethyl linalyl acetate replicates natural bergamot profiles more stably than essential oils, a breakthrough for detergent perfumes .

Market Dynamics and Challenges

Demand Drivers

-

Natural Product Trends: 78% of cosmetics brands now prioritize plant-derived ingredients, favoring ethyl linalool over petrochemical analogs .

-

Emerging Economies: Asia-Pacific markets exhibit 12% CAGR growth (2023–2030), driven by disposable income increases .

Production Constraints

| Challenge | Impact | Mitigation Strategies |

|---|---|---|

| High synthesis costs | €€€ pricing tier limits SME adoption | Continuous flow reactor adoption |

| Agricultural dependency | Lavender yield fluctuations | Synthetic biology (yeast strains) |

| Regulatory scrutiny | REACH compliance costs | Green chemistry certifications |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume